![molecular formula C8H5F3N2O2 B2437219 7-(三氟甲氧基)苯并[d]噁唑-2-胺 CAS No. 1806501-06-3](/img/structure/B2437219.png)

7-(三氟甲氧基)苯并[d]噁唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

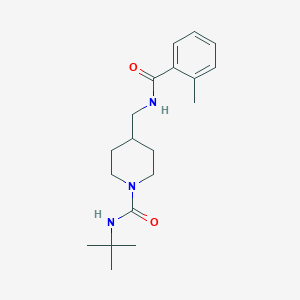

“7-(Trifluoromethoxy)benzo[d]oxazol-2-amine” is a chemical compound with the molecular formula C8H5F3N2O2 . It is used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of benzo[d]oxazol-2-amine derivatives has been reported in the literature . A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethoxy)benzo[d]oxazol-2-amine” consists of a benzoxazole ring with a trifluoromethoxy group at the 7-position and an amine group at the 2-position. The molecular weight of this compound is 218.13 .Chemical Reactions Analysis

The chemical reactions involving benzo[d]oxazol-2-amine derivatives have been studied . For instance, a catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation has been reported .科学研究应用

氧化转化

研究表明,像7-(三氟甲氧基)苯并[d]噁唑-2-胺这样的一级胺可以发生氧化转化。例如,类似的一级胺2,6-二氟苯胺在氯仿中被过氧苯甲酸氧化为亚硝基化合物,从而产生在化学合成中有用的各种衍生物 (Nunno, Florio, & Todesco, 1970)。

新化合物的合成

该化合物已被用于合成新分子。例如,一种涉及在室温下对苯并[d]噁唑-2-胺进行去氨硫醇化的新合成方法已被开发。由于其环保性质和潜在应用 (Zheng et al., 2022),这种方法在有机和药物化学中具有重要意义。

催化反应

7-(三氟甲氧基)苯并[d]噁唑-2-胺在催化反应中发挥作用。例如,钯催化的苯并[d]噁唑与芳基三甲基铵三氟甲烷磺酸盐的C-H芳基化反应涉及C-H/C-N键裂解,突显了该化合物在促进复杂化学反应中的多功能性 (Zhu, Tao, & Wang, 2015)。

结构分析和离子载体特性

已经分析了该化合物的结构以了解其离子载体特性,这对于提取和运输Pb2+等离子至关重要。像7-(三氟甲氧基)苯并[d]噁唑-2-胺这样的化合物中未取代的胺N原子的可用性对于这种应用至关重要,正如在大环化合物的研究中所证明的 (Hundal等,1996)。

材料合成

在材料科学领域,7-(三氟甲氧基)苯并[d]噁唑-2-胺有助于合成具有不同热性能和机械性能的聚(苯并噁唑亚酰亚胺)。由于其出色的稳定性和强度,这些材料在高性能领域具有应用 (Jiao et al., 2020)。

电化学应用

该化合物已被用于苯并噁唑的电化学引发氧化胺化反应,代表了有机化学领域的重大进展。这种方法避免了过量化学氧化剂的使用,并简化了工艺过程,减少了废物并提高了效率 (Gao et al., 2014)。

未来方向

The future directions for “7-(Trifluoromethoxy)benzo[d]oxazol-2-amine” and similar compounds involve further exploration of their potential applications in medicinal chemistry, drug design, and advanced materials . There is an urgent need to develop novel anthelmintic compounds . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

作用机制

Mode of Action

It’s worth noting that the related compound, n-methylbenzo[d]oxazol-2-amine, has shown anthelmintic activity .

Biochemical Pathways

Metabolomics analysis of the related compound, n-methylbenzo[d]oxazol-2-amine, demonstrated that it significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism .

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Result of Action

spiralis abundance in the digestive tract by 49% at a dose of 250 mg/kg .

属性

IUPAC Name |

7-(trifluoromethoxy)-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-5-3-1-2-4-6(5)14-7(12)13-4/h1-3H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZBQDWRZXGYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine](/img/structure/B2437136.png)

![7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2437137.png)

![(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile](/img/structure/B2437138.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2437139.png)

![1-(tert-butyl)-5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2437140.png)

![2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2437141.png)

![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2437142.png)

![N-(3,5-difluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2437143.png)

![4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2437144.png)

![2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2437153.png)

![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2437154.png)

![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2437157.png)